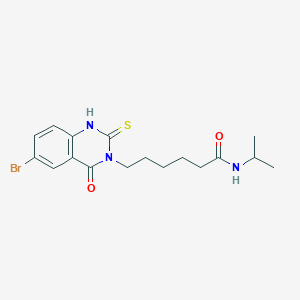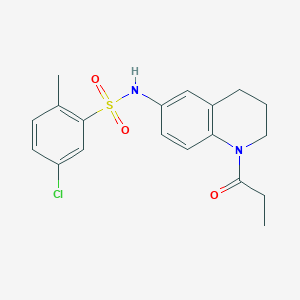
5-chloro-2-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-2-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H21ClN2O3S and its molecular weight is 392.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cognitive Enhancing Properties
Research has demonstrated that certain benzenesulfonamide derivatives exhibit significant potential as cognitive enhancers. For example, a study on SB-399885, a potent 5-HT6 receptor antagonist, revealed its ability to enhance cognitive functions, including improving spatial learning and memory recall in aged rats. This suggests that benzenesulfonamide derivatives could be explored for treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Antitumor Activity
Tetrahydroquinoline derivatives bearing the sulfonamide moiety have been identified as potent antitumor agents. Some of these compounds showed higher efficacy than Doxorubicin, a widely used chemotherapeutic agent, in in vitro studies. This highlights the potential of such compounds in the development of new cancer therapies (Alqasoumi et al., 2010).
Antimicrobial Applications
Compounds that combine the quinoline structure with a sulfonamide group have also shown promising antimicrobial properties. Research on novel quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives revealed significant activity against Gram-positive bacteria, indicating the potential for developing new antimicrobial agents based on this chemical framework (Biointerface Research in Applied Chemistry, 2019).
Inhibition of Human Carbonic Anhydrases
Benzenesulfonamides incorporating triazine moieties have been explored for their inhibitory activity against human carbonic anhydrases, which are enzymes involved in various diseases, including cancer. Some derivatives showed potent inhibition, particularly against the cancer-associated isoform hCA IX, suggesting a therapeutic avenue for cancer treatment (Lolak et al., 2019).
Cholinesterase Inhibition for Alzheimer's Disease
A study on hybrid compounds of 4-amino-2,3-polymethylene-quinoline linked to p-tolylsulfonamide demonstrated potent inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes associated with Alzheimer's disease. These findings suggest the potential of such compounds in developing treatments for neurodegenerative diseases (Makhaeva et al., 2020).
properties
IUPAC Name |
5-chloro-2-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-3-19(23)22-10-4-5-14-11-16(8-9-17(14)22)21-26(24,25)18-12-15(20)7-6-13(18)2/h6-9,11-12,21H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVGXPKFFFIACQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2699543.png)
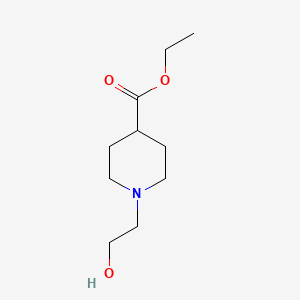
![N-[2-[3-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2699547.png)
![Methyl 3-{[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}-4-methoxybenzoate](/img/structure/B2699549.png)
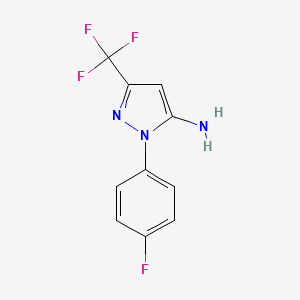
![(E)-5-(4-chlorophenyl)-4-(4-cinnamylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2699553.png)


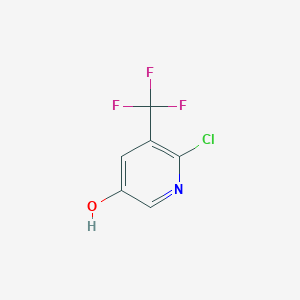
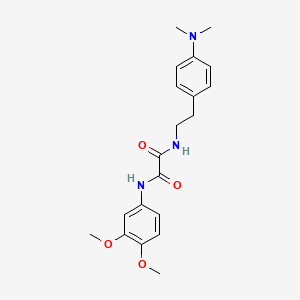
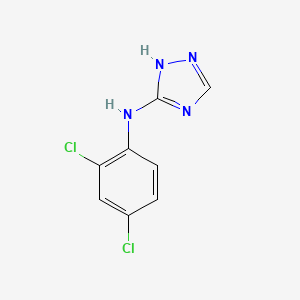

![2-Chloro-N-[3-[2-(dimethylamino)ethyl]-2-oxo-1,3-benzoxazol-5-yl]propanamide](/img/structure/B2699565.png)
